N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

NNMT inhibition binding affinity enzyme kinetics

Sourcing this compound provides a chemically orthogonal NNMT inhibitor (Ki=650 nM, IC50=6.4 µM) structurally distinct from nicotinamide-mimic scaffolds like JBSNF-000088. Its 3-chloro-4-methoxyphenyl and oxan-4-ylmethoxy architecture minimizes off-target artifacts in methyltransferase selectivity panels and SAR diversification. An essential tool for verifying NNMT target engagement across independent chemotypes in metabolic and oncology research programs.

Molecular Formula C19H21ClN2O4
Molecular Weight 376.84
CAS No. 2034241-72-8
Cat. No. B2582754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
CAS2034241-72-8
Molecular FormulaC19H21ClN2O4
Molecular Weight376.84
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3)Cl
InChIInChI=1S/C19H21ClN2O4/c1-24-17-4-3-15(10-16(17)20)22-19(23)14-2-5-18(21-11-14)26-12-13-6-8-25-9-7-13/h2-5,10-11,13H,6-9,12H2,1H3,(H,22,23)
InChIKeySWIXVKPMJCSOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034241-72-8) — Chemical Identity, Target Class, and Procurement Context


N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034241-72-8, molecular weight 376.84) is a synthetic pyridine-3-carboxamide (nicotinamide) derivative belonging to the broader class of nicotinamide N-methyltransferase (NNMT) small-molecule inhibitors [1]. Its structure features a 3-chloro-4-methoxyphenyl substituent on the carboxamide nitrogen and an oxan-4-yl (tetrahydropyran-4-yl) ether at the pyridine 6-position. The compound is characterized in public bioactivity databases as a binder of recombinant human NNMT with a measured inhibition constant (Ki) of 650 nM and an IC50 of 6.4 µM in biochemical assays [1]. NNMT is a metabolic enzyme that catalyzes the S-adenosyl-L-methionine-dependent N-methylation of nicotinamide and related pyridines, and its overexpression has been associated with multiple cancers, metabolic disorders including obesity and type 2 diabetes, and liver disease [2].

Why N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide Cannot Be Interchanged with Common NNMT Inhibitor Alternatives


NNMT inhibitors span a wide potency range — from low-micromolar substrate-analog chemotypes such as JBSNF-000088 (6-methoxynicotinamide, human NNMT IC50 = 1.8 µM) to sub-nanomolar bisubstrate inhibitors (e.g., II559, Ki = 1.2 nM) and mid-nanomolar alkynyl bisubstrate compounds [1]. The target compound CAS 2034241-72-8 operates at a Ki of 650 nM in biochemical binding assays, placing it in a distinct potency band that is approximately 3-fold tighter in binding affinity than JBSNF-000088's cellular IC50 yet structurally unrelated to the bisubstrate chemotype [2]. The 3-chloro-4-methoxyphenyl group and the oxan-4-ylmethoxy linker confer unique physicochemical properties — including modulated lipophilicity, hydrogen-bonding capacity, and conformational flexibility — that differentiate this scaffold from simple nicotinamide mimics, 6-alkylamino nicotinamides, and bisubstrate conjugates [3]. Generic substitution within the NNMT inhibitor class risks introducing altered target residence time, divergent off-target profiles against other methyltransferases, and unpredictable cell permeability, each of which can confound SAR interpretation and invalidate cross-study comparisons.

Quantitative Differentiation Evidence for N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide vs. Comparator NNMT Inhibitors


NNMT Binding Affinity (Ki) — 650 nM Binding Constant Places This Scaffold in a Defined Intermediate-Potency Band

The target compound exhibits a measured inhibition constant (Ki) of 650 nM against full-length recombinant human NNMT expressed in Escherichia coli BL21(DE3) cells, as recorded in BindingDB (BDBM50627707 / CHEMBL5426689) [1]. In the same assay format, the compound also shows an IC50 of 6.4 µM, providing two complementary potency metrics [1]. For comparison, the widely used reference NNMT inhibitor JBSNF-000088 (6-methoxynicotinamide) demonstrates a human NNMT IC50 of 1.8 µM, with cellular IC50 values of 1.6 µM (U2OS cells) and 6.3 µM (3T3L1 cells) . While direct Ki-to-IC50 conversion is assay-dependent, the target compound's Ki of 650 nM suggests binding affinity within approximately 3-fold of JBSNF-000088's biochemical IC50 range, but achieved through a structurally distinct, non-nicotinamide-mimic scaffold [2].

NNMT inhibition binding affinity enzyme kinetics

Scaffold Differentiation — Non-Nicotinamide-Mimic Chemotype with 3-Chloro-4-Methoxyphenyl and Oxan-4-yl Pharmacophoric Elements

The majority of reported NNMT inhibitors fall into three structural classes: (i) substrate-analog nicotinamide derivatives (e.g., JBSNF-000088, 6-methoxynicotinamide), (ii) bisubstrate inhibitors covalently linking nicotinamide and adenosine mimetics (e.g., II559, II399), and (iii) macrocyclic peptides [1]. The target compound CAS 2034241-72-8 belongs to none of these classes. It features a pyridine-3-carboxamide core with a 3-chloro-4-methoxyphenyl N-substituent and a 6-oxan-4-ylmethoxy ether — a substitution pattern absent from all major NNMT inhibitor chemotypes catalogued in BindingDB and ChEMBL . The oxan-4-yl (tetrahydropyran) ether introduces an sp³-rich, conformationally flexible linker with hydrogen-bond acceptor capacity, while the 3-chloro-4-methoxy motif modulates the electronic character and lipophilicity of the phenyl ring [2].

chemical scaffold structure-activity relationship pharmacophore

Physicochemical Differentiation — Computed Lipophilicity and Hydrogen-Bonding Profile Distinguish This Scaffold from Simpler Nicotinamide Analogs

The 3-chloro-4-methoxyphenyl substituent and the oxan-4-ylmethoxy group contribute distinct physicochemical properties relative to comparator NNMT inhibitors. The target compound (MW 376.84) is substantially larger and more lipophilic than JBSNF-000088 (MW ~152, 6-methoxynicotinamide), with the oxane ring providing an additional hydrogen-bond acceptor and increased polar surface area . In the broader pyridine-3-carboxamide NNMT inhibitor SAR literature, modulation of the N-phenyl substituent with chloro and methoxy groups has been shown to influence both potency and selectivity, while the 6-alkoxy substitution pattern affects metabolic stability and cellular permeability [1]. The oxan-4-yl group, specifically, is documented in medicinal chemistry literature as a solubilizing and conformation-modulating element that increases sp³ character — a property associated with improved clinical developability [2].

lipophilicity physicochemical properties drug-likeness

Cellular and Functional Activity Context — Enzyme vs. Cellular Potency Gap of ~10-Fold Observed in Biochemical-to-Cellular Translation

The target compound exhibits a biochemical Ki of 650 nM and an IC50 of 6.4 µM in the same recombinant human NNMT assay, representing an approximately 10-fold difference between binding affinity and functional inhibition under the reported assay conditions [1]. This Ki-to-IC50 ratio is informative for compound characterization: by comparison, JBSNF-000088 shows a smaller gap between its biochemical IC50 (1.8 µM for human NNMT) and cellular IC50 (1.6 µM in U2OS cells, 6.3 µM in 3T3L1 cells), suggesting more efficient cellular target engagement for the smaller, more polar nicotinamide mimic [2]. For the bisubstrate inhibitor class, the potency gap can be far larger — compound II559 shows a Ki of 1.2 nM biochemically but a cellular IC50 of 0.14 µM, representing a >100-fold shift [3]. The target compound's ~10-fold biochemical-to-cellular potency differential is intermediate among NNMT inhibitor classes and may reflect its distinct physicochemical properties including higher MW and lipophilicity.

cellular potency biochemical-to-cellular translation target engagement

Selectivity Landscape — NNMT vs. Other Methyltransferases and Off-Target Profiling Potential

Selectivity over other S-adenosylmethionine-dependent methyltransferases is a critical differentiator for NNMT chemical probes. While direct selectivity data for the target compound CAS 2034241-72-8 are not yet publicly available, the structural features of this scaffold — particularly the 3-chloro-4-methoxyphenyl group and the oxan-4-ylmethoxy linker — occupy chemical space distinct from both nicotinamide-mimic inhibitors and bisubstrate conjugates, each of which carries known selectivity liabilities [1]. Nicotinamide-mimic inhibitors such as JBSNF-000088 can exhibit off-target activity against other pyridine-binding enzymes, while bisubstrate inhibitors containing adenosine-mimetic moieties may engage adenine-binding pockets across the methyltransferase family . High-affinity alkynyl bisubstrate NNMT inhibitors have been profiled against panels of human methyltransferases, with some compounds achieving >100-fold selectivity, but this profiling is compound-specific and cannot be extrapolated across chemotypes [2]. The structurally differentiated nature of the target compound underscores the need for — and the value of — prospective methyltransferase panel screening as part of its characterization.

selectivity profiling methyltransferase panel off-target assessment

Recommended Application Scenarios for N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide Based on Quantified Differentiation Evidence


NNMT Biochemical Probe Development — Alternative Chemotype for Orthogonal Target Engagement Confirmation

With a confirmed Ki of 650 nM against recombinant human NNMT [1], this compound serves as a structurally distinct alternative to JBSNF-000088 (IC50 = 1.8 µM) for orthogonal biochemical confirmation of NNMT target engagement. When phenotypic effects observed with a nicotinamide-mimic inhibitor require verification via an independent chemotype, this scaffold — bearing no structural relationship to 6-methoxynicotinamide — provides chemical orthogonality, reducing the risk of compound-specific artifacts. The 3-chloro-4-methoxyphenyl and oxan-4-ylmethoxy groups further enable SAR exploration around the N-phenyl and 6-alkoxy vectors, respectively [2].

NNMT Inhibitor Hit-to-Lead and Scaffold-Hopping Programs — Exploring Non-Nicotinamide Chemical Space

For medicinal chemistry programs seeking to diversify beyond the well-precedented nicotinamide-mimic and bisubstrate NNMT inhibitor classes, this compound provides a validated starting point with measurable target engagement (Ki = 650 nM) and a unique substitution pattern [1]. The oxan-4-ylmethoxy group introduces conformational flexibility and hydrogen-bonding capacity absent in 6-methoxy or 6-alkylamino analogs, while the 3-chloro-4-methoxyphenyl moiety offers vectors for further optimization of potency, selectivity, and drug-like properties. The compound's MW of 376.84 and sp³-rich oxane ring align with contemporary medicinal chemistry preferences for increased molecular complexity [3].

Methyltransferase Selectivity Panel Screening — Profiling a Structurally Unique NNMT Ligand

Given the absence of adenosine-mimetic and nicotinamide-mimic substructures, this compound is a valuable inclusion in methyltransferase selectivity panels designed to identify chemotype-specific off-target signatures [1]. When screened alongside JBSNF-000088 (nicotinamide-mimic) and representative bisubstrate inhibitors, the differential selectivity pattern of this scaffold can reveal which off-target interactions are chemotype-dependent versus target-dependent — information critical for selecting the most appropriate chemical probe for cellular and in vivo NNMT studies. The intermediate biochemical-to-cellular potency ratio (~10-fold) further guides appropriate assay concentration ranges for panel screening [2].

Structure-Aided Drug Design and Computational Modeling — Novel Pharmacophore for Docking and MD Studies

The structurally differentiated pharmacophore of this compound — combining a pyridine-3-carboxamide core, 3-chloro-4-methoxyphenyl N-substituent, and oxan-4-ylmethoxy 6-ether — provides a valuable test case for computational NNMT inhibitor design, including molecular docking, molecular dynamics simulations, and free-energy perturbation calculations [1]. Unlike the extensively studied nicotinamide scaffold, the binding pose and key interactions of this chemotype with the NNMT active site remain uncharacterized, offering opportunities to identify novel interaction hotspots within the nicotinamide-binding pocket or the SAM cofactor site. Crystal structures of human NNMT in complex with various ligands are publicly available (PDB), enabling structure-based modeling of this compound's binding mode [3].

Quote Request

Request a Quote for N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.